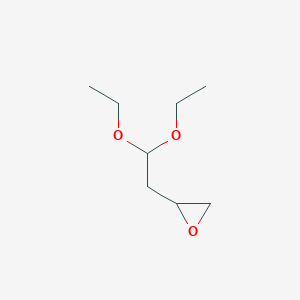

2-(2,2-Diethoxyethyl)oxirane

Description

Significance of Oxirane Architectures in Contemporary Chemical Research

Oxiranes, also known as epoxides, are three-membered cyclic ethers that are highly significant in organic synthesis. numberanalytics.comnumberanalytics.com Their importance stems from the substantial ring strain within the three-membered ring, which renders them susceptible to ring-opening reactions with a wide variety of nucleophiles. lumenlearning.commasterorganicchemistry.com This reactivity allows for the stereospecific and regioselective introduction of two adjacent functional groups, making epoxides versatile intermediates in the construction of complex molecules. numberanalytics.com

Key characteristics of oxiranes include:

High Reactivity : The strained three-membered ring readily opens when attacked by nucleophiles or under acidic conditions. lumenlearning.commasterorganicchemistry.com

Versatile Intermediates : They serve as precursors to a wide range of compounds, including diols, amino alcohols, and ethers. fiveable.me

Stereochemical Control : Ring-opening reactions often proceed with a defined stereochemistry, allowing for the synthesis of specific stereoisomers. transformationtutoring.com

The oxirane moiety is found in numerous natural products and is a key component in the synthesis of various pharmaceuticals and materials. numberanalytics.comnumberanalytics.com

Strategic Utility of Acetal (B89532) Functionalities in Synthetic Methodologies

Acetal functionalities are of great strategic importance in organic synthesis, primarily serving as protecting groups for carbonyl compounds (aldehydes and ketones). pearson.comchemistrysteps.com The acetal group is stable under neutral or basic conditions, which allows for chemical modifications to be carried out on other parts of a molecule without affecting the protected carbonyl group. chemistrysteps.comtotal-synthesis.com

The strategic utility of acetals is highlighted by:

Protection of Carbonyls : Acetals shield the electrophilic carbon of a carbonyl group from nucleophilic attack. total-synthesis.comjove.com

Stability : They are resistant to basic and organometallic reagents, as well as many oxidizing and reducing agents. jove.com

Ease of Formation and Removal : Acetals are typically formed by the acid-catalyzed reaction of a carbonyl compound with an alcohol and can be readily hydrolyzed back to the original carbonyl group under mild acidic conditions. chemistrysteps.comkhanacademy.org

This ability to "mask" a reactive functional group and then "unmask" it at a later stage is a cornerstone of modern multistep synthesis.

Positioning of 2-(2,2-Diethoxyethyl)oxirane within Multistep Organic Transformations

The compound this compound combines the reactive nature of an epoxide with the protective capabilities of a diethyl acetal. This unique combination positions it as a valuable synthon in complex organic synthesis. The acetal group serves to protect a latent aldehyde functionality, while the epoxide ring provides a site for various chemical transformations.

In a typical synthetic sequence, the epoxide moiety of this compound can undergo a ring-opening reaction with a nucleophile. This step introduces new functional groups and extends the carbon skeleton. Following this transformation, the acetal group can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in further reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions.

The strategic advantage of using this compound lies in its ability to facilitate a sequence of reactions that might otherwise be incompatible. For instance, a Grignard reagent can be used to open the epoxide ring without reacting with the protected aldehyde. This allows for a level of synthetic control that is crucial in the construction of intricate molecules.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 13269-77-7 |

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-diethoxyethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-9-8(10-4-2)5-7-6-11-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGXWSZGKAWATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1CO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308846 | |

| Record name | 2-(2,2-Diethoxyethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13269-78-8 | |

| Record name | 2-(2,2-Diethoxyethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2-Diethoxyethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for the Preparation of 2 2,2 Diethoxyethyl Oxirane

Direct Epoxidation Routes to the Oxirane Ring System

The most straightforward approach to synthesizing 2-(2,2-diethoxyethyl)oxirane involves the direct epoxidation of a corresponding alkene precursor. This method hinges on the effective synthesis of the starting alkene and the careful selection of an oxidizing agent to form the three-membered oxirane ring.

Precursor Alkene Synthesis

The logical and primary alkene precursor for the synthesis of this compound is 4,4-diethoxy-1-butene . The synthesis of this precursor is a critical first step. While various methods exist for alkene synthesis, specific high-yield preparations for 4,4-diethoxy-1-butene are foundational. One documented approach involves the reaction of 1-bromo-3-chloropropane (B140262) with a dimethylamine (B145610) solution, followed by the formation of a Grignard reagent which then reacts with triethyl orthoformate to yield a related compound, 4-dimethylaminobutyraldehyde diethyl acetal (B89532), demonstrating the assembly of the core structure. chemicalbook.com Another related precursor, 1,1-diethoxy-3-methyl-2-butene , is synthesized from 3-methyl-2-butenal (B57294) using heteropolyacid catalysts. unlp.edu.ar

Oxidant Selection and Optimization for Epoxidation

Once the precursor, 4,4-diethoxy-1-butene, is obtained, the crucial step is the epoxidation of its terminal double bond. The choice of oxidant is paramount to achieve high yield and selectivity, while avoiding unwanted side reactions like the opening of the newly formed epoxide ring. xenosite.org

Commonly employed methods for the epoxidation of alkenes are applicable here. orientjchem.org Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used due to their reliability and effectiveness in delivering an oxygen atom across the double bond in a concerted mechanism. Alternative "green" oxidants, like hydrogen peroxide, are often used in conjunction with a catalyst. nih.gov Catalytic systems can involve various metals, including manganese, rhenium, or titanium, which facilitate the oxygen transfer under milder conditions. catalysis.blog The optimization of reaction conditions—such as solvent, temperature, and catalyst loading—is essential to maximize the yield of this compound.

| Oxidant System | General Characteristics | Potential Application |

| Peroxyacids (e.g., m-CPBA) | Stoichiometric, reliable, often high-yielding, proceeds via a concerted mechanism. | Direct, lab-scale synthesis of the target epoxide from 4,4-diethoxy-1-butene. |

| H₂O₂ with Metal Catalysts (e.g., Mn, Re, Ti) | Catalytic, environmentally benign ("green"), requires optimization of catalyst and conditions. | Industrial-scale synthesis, offering a more sustainable route. nih.govcatalysis.blog |

| Molecular Oxygen with Catalysts | Utilizes air or O₂ as the ultimate oxidant, often requires an initiator. | Advanced, cost-effective industrial processes. |

| In-situ Generated Dioxiranes (e.g., from Oxone) | Generated in the reaction mixture, effective for various alkenes, can be used in organocatalytic systems. | Useful in stereoselective methods where the catalyst works with this type of oxidant. orientjchem.orgnih.gov |

Methodologies for the Introduction and Protection of the 2,2-Diethoxyethyl Moiety

An alternative strategic consideration in the synthesis of this compound involves the management of the 2,2-diethoxyethyl group. This group is a diethyl acetal, which serves as a common protecting group for an aldehyde functionality. Its introduction can occur at various stages of a synthetic sequence.

The 2,2-diethoxyethyl group can be introduced by nucleophilic substitution using a reagent like bromoacetaldehyde (B98955) diethyl acetal . For instance, amines can be alkylated with this reagent to incorporate the diethoxyethyl side chain. nih.gov Similarly, thiolates can react to form the corresponding sulfide. This approach is valuable when the aldehyde functionality needs to be masked during reactions that would otherwise affect it, such as the conditions for forming or reacting with an oxirane.

In other syntheses, a molecule already containing the 2,2-diethoxyethyl group is modified. For example, N-(2,2-diethoxyethyl) amides can be prepared and used in subsequent cyclization reactions. nih.gov The stability of the acetal under various conditions (e.g., basic, organometallic) makes it a robust protecting group that can be removed under acidic conditions to liberate the aldehyde when needed.

Convergent and Linear Synthesis Pathways for this compound

In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined at a later stage. mit.eduacs.orgresearchgate.net This strategy is generally more efficient for complex molecules. For this compound, a convergent approach could involve:

Preparation of a C4 building block containing the 2,2-diethoxyethyl group, but with a different functionality at the other end, such as an organometallic species.

Separate preparation of a two-carbon fragment that can act as an epoxide precursor.

Coupling of these two fragments to assemble the final carbon skeleton, followed by any necessary final transformations.

A notable example of a building block suitable for a convergent approach is tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane . researchgate.netconsensus.app This organotin reagent contains the diethoxyethyl moiety and an allylic stannane, which can be used in coupling reactions with aldehydes to build larger, functionalized molecules, which could then be cyclized or further modified to yield the target epoxide. researchgate.netresearchgate.net

| Synthesis Type | Description | Proposed Pathway for this compound |

| Linear | Step-by-step assembly from a single starting material. | Butane derivative → Butenal → 4,4-Diethoxybutanal → 4,4-Diethoxy-1-butene → this compound |

| Convergent | Independent synthesis of fragments followed by coupling. | Fragment A: Ethylene oxide. Fragment B: A C4-nucleophile with a protected aldehyde (e.g., from bromoacetaldehyde diethyl acetal). Coupling of fragments. researchgate.netconsensus.app |

Stereocontrolled Approaches in the Synthesis of this compound

The oxirane ring in this compound contains a stereocenter at the C2 position. Therefore, controlling the stereochemistry to produce a single enantiomer is a significant aspect of its synthesis, particularly for applications in pharmaceuticals or natural product synthesis. uwindsor.ca Asymmetric epoxidation is the most direct method to achieve this. orientjchem.orgcatalysis.blog

This involves the epoxidation of the achiral precursor, 4,4-diethoxy-1-butene, using a chiral catalyst or reagent that directs the formation of one enantiomer of the epoxide over the other. nih.govrsc.org Several powerful asymmetric epoxidation methods are available:

Sharpless Asymmetric Epoxidation: While classically used for allylic alcohols, related titanium-tartrate systems can be adapted for other alkenes.

Jacobsen-Katsuki Epoxidation: This method employs chiral manganese-salen complexes and is highly effective for the enantioselective epoxidation of unfunctionalized alkenes. catalysis.blog

Shi Asymmetric Epoxidation: This organocatalytic method uses a chiral ketone derived from fructose (B13574) to generate a chiral dioxirane (B86890) in situ, which then performs the enantioselective epoxidation. nih.gov

Research into the synthesis of related complex molecules has demonstrated the feasibility of such stereocontrolled reactions. For example, a stereoselective synthesis of a derivative, ((2S,3S)-3-(2,2-diethoxyethyl)oxiran-2-yl)methanol, has been documented, showcasing the successful control of stereochemistry in this class of compounds. nih.gov This highlights that by selecting the appropriate chiral catalyst and optimizing reaction conditions, high enantiomeric excess (ee) of either the (R)- or (S)-enantiomer of this compound can be achieved.

Chemical Reactivity and Mechanistic Investigations of 2 2,2 Diethoxyethyl Oxirane

Oxirane Ring-Opening Reactions

The polarized carbon-oxygen bonds in the epoxide ring render the carbon atoms electrophilic and thus prone to nucleophilic attack. The presence of the 2,2-diethoxyethyl substituent introduces asymmetry to the oxirane, leading to two non-equivalent carbon atoms and raising questions of regioselectivity in its reactions.

In the presence of an acid, the oxygen atom of the oxirane is protonated in a preliminary step. This protonation enhances the electrophilicity of the epoxide carbons by transforming the hydroxyl group into a better leaving group. The subsequent nucleophilic attack is a complex process that exhibits characteristics of both SN1 and SN2 mechanisms. youtube.comlumenlearning.com

Under acidic conditions, the ring-opening of unsymmetrical epoxides is a regioselective process where the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orgpressbooks.pubmasterorganicchemistry.com In the case of 2-(2,2-diethoxyethyl)oxirane, the two carbons of the epoxide ring are a primary carbon and a secondary carbon.

The generally accepted mechanism involves the formation of a transition state with significant carbocationic character. pressbooks.publibretexts.org After protonation of the epoxide oxygen, the carbon-oxygen bond begins to break, and a partial positive charge develops on the carbon atoms. The stability of this partial positive charge dictates the site of nucleophilic attack. The secondary carbon, being more substituted than the primary carbon, can better stabilize the developing positive charge through hyperconjugation. libretexts.orglibretexts.org Consequently, the nucleophile will preferentially attack the secondary carbon atom of the oxirane ring.

The determinants of this regioselectivity are a combination of electronic and steric factors. While the attack at the more substituted carbon is sterically more hindered, the electronic stabilization of the transition state is the dominant factor in acid-catalyzed ring-opening reactions. researchgate.net

| Reactant | Nucleophile/Conditions | Major Product | Minor Product |

|---|---|---|---|

| This compound | H₂O / H⁺ | 1-(2,2-Diethoxyethyl)ethane-1,2-diol | 2-(2,2-Diethoxyethyl)propane-1,2-diol |

| This compound | CH₃OH / H⁺ | 1-(2,2-Diethoxyethyl)-2-methoxyethanol | 2-(2,2-Diethoxyethyl)-1-methoxypropan-2-ol |

The acid-catalyzed ring-opening of epoxides is a stereospecific reaction that proceeds with anti-addition. This means that the nucleophile attacks the epoxide from the side opposite to the protonated oxygen atom, leading to an inversion of configuration at the carbon atom that is attacked. libretexts.orgchemistrysteps.com This backside attack is characteristic of an SN2-type mechanism. Even though the reaction has significant SN1 character in terms of regioselectivity, the stereochemical outcome is governed by the SN2-like approach of the nucleophile. pressbooks.publibretexts.org

For a chiral starting material, this results in the formation of a specific diastereomer. If the starting material is achiral but can form chiral centers upon reaction, a racemic mixture of enantiomers will be produced.

The 2,2-diethoxyethyl substituent at the C2 position of the oxirane ring exerts both steric and electronic influences on the reactivity of the epoxide.

Steric Influence: The 2,2-diethoxyethyl group is sterically demanding. This bulkiness will further hinder the approach of a nucleophile to the adjacent secondary carbon of the epoxide. However, as noted earlier, under acidic conditions, electronic factors typically outweigh steric hindrance in determining regioselectivity.

Electronic Influence: The ether oxygen atoms in the diethoxyethyl group are electronegative and can exert an electron-withdrawing inductive effect (-I effect). This effect would slightly destabilize the development of a positive charge on the adjacent secondary carbon. However, the acetal (B89532) group is generally considered to be relatively electronically neutral in its influence on distant reaction centers. It is unlikely that this inductive effect would be strong enough to overcome the inherent stability preference of a secondary carbocation-like transition state over a primary one.

Under basic or neutral conditions, the ring-opening of an epoxide occurs via a classic SN2 mechanism. In this scenario, the nucleophile directly attacks one of the epoxide carbons, and the epoxide oxygen acts as the leaving group, forming an alkoxide intermediate which is subsequently protonated. chemistrysteps.com

In contrast to the acid-catalyzed reaction, the regioselectivity of the base-catalyzed ring-opening of unsymmetrical epoxides is primarily governed by steric factors. pressbooks.pubchemistrysteps.com The nucleophile will preferentially attack the less sterically hindered carbon atom.

In the case of this compound, the primary carbon is significantly less sterically encumbered than the secondary carbon, which bears the bulky 2,2-diethoxyethyl substituent. Therefore, under basic conditions, nucleophilic attack will occur almost exclusively at the primary carbon.

| Reactant | Nucleophile/Conditions | Major Product |

|---|---|---|

| This compound | CH₃O⁻ / CH₃OH | 1-methoxy-4,4-diethoxybutan-2-ol |

| This compound | NaN₃ / H₂O | 1-azido-4,4-diethoxybutan-2-ol |

Nucleophilic Ring-Opening under Basic Conditions

Reactions Involving the 2,2-Diethoxyethyl Acetal Group

The acetal functionality of this compound also presents opportunities for chemical modification, primarily through acid-catalyzed reactions.

In the presence of an acid catalyst and water, the diethyl acetal group of this compound can be hydrolyzed to the corresponding aldehyde. This reaction is a standard transformation for acetals. The generally accepted mechanism for acid-catalyzed epoxide hydrolysis can proceed through either an SN1 or a borderline SN2 pathway. unicamp.br In the case of unsymmetrical epoxides, acid-catalyzed hydrolysis is regioselective, with the nucleophile (water) attacking the more substituted carbon atom. aakash.ac.inrsc.org This is because under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group and leading to a transition state with significant carbocation character at the more substituted carbon. libretexts.orgmasterorganicchemistry.com

However, it is important to note that the epoxide ring is also susceptible to opening under acidic conditions, which can lead to the formation of a diol. aakash.ac.inresearchgate.net The relative rates of acetal hydrolysis and epoxide ring-opening will depend on the specific reaction conditions. Theoretical studies on propylene (B89431) oxide have shown that the energy barrier for the SN1 mechanism of acid-catalyzed hydrolysis is in good agreement with experimental results. unicamp.br

Transacetalization is a process where an existing acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal. This reaction is an equilibrium process. For this compound, this would involve reacting the molecule with a different alcohol to replace the ethoxy groups of the acetal. Research has shown the synthesis of various acetals through transacetalization reactions involving diethyl acetals and different aminoethanols, resulting in symmetric and mixed nitrogen-containing acetals. researchgate.net This indicates that the 2,2-diethoxyethyl group can participate in such exchanges.

Achieving selective transformation of the acetal group while leaving the oxirane ring intact requires careful selection of reaction conditions. Since the epoxide ring is reactive under both acidic and basic conditions, transformations of the acetal are typically carried out under carefully controlled acidic conditions.

For instance, mild acidic hydrolysis could potentially favor the cleavage of the acetal over the opening of the epoxide ring, although this would be a delicate balance to achieve. The choice of acid catalyst and reaction temperature would be crucial in directing the selectivity of this transformation.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of epoxides are a valuable method for the synthesis of various heterocyclic compounds. In the case of this compound, the presence of the diethoxyethyl side chain provides a potential nucleophile that could attack the epoxide ring, leading to cyclization. The outcome of such reactions would be highly dependent on the reaction conditions, particularly the type of catalyst used (acidic or basic) and the solvent.

Under acidic conditions, protonation of the epoxide oxygen would activate the ring towards nucleophilic attack. The intramolecular nucleophile, in this case, would likely be one of the oxygen atoms of the acetal group. This could theoretically lead to the formation of a five or six-membered ring containing oxygen atoms. The regioselectivity of the ring-opening (attack at the more or less substituted carbon of the epoxide) would be a key point of investigation.

Lewis acids could also be employed to promote such rearrangements. The choice of Lewis acid can significantly influence the reaction pathway, favoring either cyclization or other rearrangement processes.

Mechanistically, these reactions would likely proceed through an SN2-like or SN1-like transition state, depending on the stability of the potential carbocation intermediates. Theoretical studies and detailed experimental analysis would be required to elucidate the precise mechanism.

Application of 2 2,2 Diethoxyethyl Oxirane As a Versatile Synthon in Complex Molecule Synthesis

Construction of Natural Product Scaffolds

The inherent functionalities of 2-(2,2-diethoxyethyl)oxirane and its derivatives make them ideal starting materials for the synthesis of various natural products. The oxirane ring can undergo nucleophilic attack, leading to chain elongation and the introduction of new functional groups, while the latent aldehyde can be unmasked at a later synthetic stage for further elaboration.

While this compound itself is not directly used, a key derivative, 2-(2,2-diethoxyethyl)-1,3-butadiene, has been instrumental in the synthesis of the bark beetle pheromones ipsenol (B191551) and ipsdienol. csic.esresearchgate.net This diene is prepared from a precursor, 2-(2,2-diethoxyethyl)-1-methyl-1-cyclopropanol, which is synthesized from vinylacetic aldehyde diethyl acetal (B89532). csic.es The cyclopropanol (B106826) derivative undergoes a regioselective two-step bromination-dehydrobromination sequence to yield 3-(2,2-diethoxyethyl)-3-buten-2-one. csic.es Subsequent reduction, mesylation, and elimination afford the desired 2-(2,2-diethoxyethyl)-1,3-butadiene. csic.es This diene serves as a crucial "isoprene synthon" for the construction of the terpenoid skeleton. nih.gov The final steps involve the acid hydrolysis of the acetal to reveal the aldehyde, which is then reacted with appropriate Grignard reagents to furnish ipsenol and ipsdienol. csic.es

Table 1: Synthesis of Ipsenol and Ipsdienol from a this compound-derived Precursor csic.es

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 2-(2,2-diethoxyethyl)-1-methyl-1-cyclopropanol | Bromination-dehydrobromination | 3-(2,2-diethoxyethyl)-3-buten-2-one | 91% |

| 2 | 3-(2,2-diethoxyethyl)-3-buten-2-one | Reduction, mesylation, elimination | 2-(2,2-diethoxyethyl)-1,3-butadiene | 55% |

| 3 | 2-(2,2-diethoxyethyl)-1,3-butadiene | Acid hydrolysis, then iBuMgBr | Ipsenol | 52% |

| 4 | 2-(2,2-diethoxyethyl)-1,3-butadiene | Acid hydrolysis, then 2-methyl-1-propenylmagnesium bromide | Ipsdienol | 44% |

The synthesis of complex macrocyclic lactones such as (+)-Neopeltolide often involves the use of chiral epoxide building blocks. nih.govnih.gov For instance, the total synthesis of neopeltolide (B1256781) has been achieved using an enantiomerically pure epoxide derived from ethyl 3-butenoate through epoxidation and subsequent hydrolytic kinetic resolution. nih.gov Similarly, the biosynthesis and total synthesis of indole (B1671886) alkaloids like the notoamides involve epoxidation of precursors followed by rearrangement to form the characteristic spiro-oxindole core. thieme-connect.desdu.edu.cnnih.gov While oxiranes are clearly a key structural motif in the assembly of these natural products, the direct application of this compound as a precursor for (+)-Neopeltolide or the notoamides is not explicitly detailed in the surveyed literature.

Development of Heterocyclic Compounds

The reactivity of the oxirane and the latent aldehyde in this compound and its derivatives has been exploited in the synthesis of various heterocyclic systems.

A highly regioselective method for the synthesis of novel 4-(het)arylimidazolidin-2-ones has been developed using (2,2-diethoxyethyl)ureas as starting materials. nih.gov These urea (B33335) derivatives can be readily prepared from the corresponding amine, which would result from the ring-opening of this compound with ammonia (B1221849) or an amine, followed by reaction with an isocyanate. The synthesis proceeds via an acid-catalyzed reaction of the (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles. nih.gov The process benefits from readily available starting materials and a straightforward procedure, yielding a range of substituted imidazolidin-2-ones. nih.gov

Table 2: Examples of Synthesized Imidazolidin-2-ones nih.gov

| Urea Precursor | C-Nucleophile | Product |

| N-(2,2-diethoxyethyl)urea | Indole | 4-(1H-indol-3-yl)imidazolidin-2-one |

| N-(2,2-diethoxyethyl)urea | Pyrrole | 4-(1H-pyrrol-2-yl)imidazolidin-2-one |

| N-(2,2-diethoxyethyl)urea | Anisole | 4-(4-methoxyphenyl)imidazolidin-2-one |

The synthesis of nitrogen-containing heterocycles is a vast area of organic chemistry, often employing catalytic dehydrative cyclization or other cyclization strategies. nih.govnih.gov While this compound presents a promising scaffold for accessing various nitrogen-containing heterocyclic systems due to its bifunctional nature, specific examples beyond the imidazolidin-2-ones mentioned above are not extensively covered in the reviewed research. The potential for this synthon to be used in the creation of other heterocyclic rings, such as pyridazines or quinoxalines, remains an area for further exploration. mdpi.com

Contributions to Retrosynthetic Analysis and Target-Oriented Synthesis

Retrosynthetic analysis, the art of deconstructing a target molecule into simpler, commercially available starting materials, is a critical step in planning a synthetic route. The identification of key bond disconnections and the corresponding synthons is central to this process. The 2,2-diethoxyethyl group, often delivered by synthons like this compound or its derivatives, represents a masked acetaldehyde (B116499) moiety, providing a powerful tool for retrosynthetic design.

A prime example of the strategic application of this synthon is in the total synthesis of (+)-Neopeltolide, a potent antiproliferative and antifungal marine natural product. The complex structure of (+)-Neopeltolide features a 14-membered macrolactone core with multiple stereocenters. In planning its synthesis, chemists have identified the C7-C14 segment as a key intermediate that can be constructed using a C5 building block.

The forward synthesis involves the diastereoselective allylation of an aldehyde with this allylstannane reagent. This reaction forges a new carbon-carbon bond and sets a key stereocenter, demonstrating the utility of this building block in controlling the three-dimensional architecture of the target molecule. The 2,2-diethoxyethyl group serves as a latent aldehyde, which can be unmasked later in the synthetic sequence to allow for further elaboration of the molecular framework.

The table below outlines the key aspects of utilizing the 2-(2,2-diethoxyethyl) functionality in the synthesis of (+)-Neopeltolide.

| Target Molecule | Key Synthetic Fragment | Synthon Employed | Key Reaction | Strategic Advantage |

| (+)-Neopeltolide | C7-C14 segment | β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane | Diastereoselective allylation | Introduction of a C5 unit with a masked aldehyde functionality for further transformations. researchgate.netresearchgate.net |

The successful application of the β-(2,2-diethoxyethyl)-substituted allylstannane in the synthesis of (+)-Neopeltolide underscores the value of the underlying 2-(2,2-diethoxyethyl) structural unit. This compound represents a closely related and potentially more direct synthon for introducing this five-carbon fragment. The epoxide ring of the oxirane offers a versatile handle for a variety of nucleophilic ring-opening reactions, providing an alternative and powerful method for carbon-carbon bond formation. This makes this compound a highly valuable tool for synthetic chemists engaged in the challenging endeavor of complex molecule synthesis. Its ability to act as a latent aldehyde within a compact, reactive framework solidifies its role as a significant contributor to the strategic planning and execution of target-oriented synthesis.

Advanced Characterization and Analytical Methodologies for Research on 2 2,2 Diethoxyethyl Oxirane

Spectroscopic Analysis for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic methods are indispensable tools for probing the molecular structure and observing chemical transformations of 2-(2,2-diethoxyethyl)oxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of this compound and for gaining mechanistic insights into its reactions. nih.govdiva-portal.org The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

In a typical ¹H NMR spectrum of this compound, the protons of the epoxide ring are expected to resonate in the range of 2.5-3.5 ppm. vulcanchem.com The acetal (B89532) proton at the carbon bearing the two ethoxy groups would likely appear as a triplet around 4.5-5.0 ppm. vulcanchem.comrsc.org The methylene (B1212753) protons of the ethoxy groups typically show complex multiplets around 3.3-3.7 ppm, while the methyl protons appear as a triplet around 1.0-1.3 ppm. vulcanchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Epoxide ring protons | 2.5 - 3.5 |

| Acetal proton (-CH(OEt)₂) | 4.5 - 5.0 |

| Methylene protons (-OCH₂CH₃) | 3.3 - 3.7 |

| Methyl protons (-OCH₂CH₃) | 1.0 - 1.3 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Furthermore, NMR is instrumental in monitoring the progress of reactions involving this compound. beilstein-journals.org By acquiring spectra at different time points, researchers can track the disappearance of starting material signals and the appearance of product signals, providing valuable kinetic and mechanistic information. nih.govbeilstein-journals.org For instance, in ring-opening reactions, the disappearance of the characteristic epoxide proton signals and the emergence of new signals corresponding to the opened-ring product can be readily observed. jsynthchem.com Two-dimensional NMR techniques, such as HMBC, can be employed to establish long-range correlations and confirm the structure of reaction products. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Transformation

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule and monitoring their transformations during a chemical reaction. scispace.com For this compound, the most characteristic absorption band is that of the oxirane ring. core.ac.uk

The key IR absorption bands for this compound include:

Oxirane ring vibrations: The C-O stretching of the epoxide ring typically appears in the region of 800-950 cm⁻¹. core.ac.ukrsc.org Another characteristic band is the C-H stretching of the terminal oxirane group, often observed around 3050 cm⁻¹. core.ac.uk The presence and disappearance of these bands are indicative of the epoxide's involvement in a reaction. researchgate.net

C-O-C stretching (ether and acetal): Strong bands corresponding to the C-O-C stretching vibrations of the ethoxy groups and the acetal linkage are expected in the 1000-1200 cm⁻¹ region. core.ac.uk

C-H stretching (alkyl): The C-H stretching vibrations of the ethyl groups will appear in the typical alkane region of 2850-3000 cm⁻¹. libretexts.org

During a reaction, such as a ring-opening, the disappearance of the oxirane ring bands and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) if a hydroxyl group is formed, provides clear evidence of the transformation. core.ac.uklibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H stretch (oxirane ring) | ~3050 |

| C-H stretch (alkyl) | 2850-3000 |

| C-O stretch (oxirane ring) | 800-950 |

| C-O-C stretch (ether/acetal) | 1000-1200 |

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and to identify reaction intermediates. rsc.org For this compound, which has a molecular weight of approximately 160.21 g/mol , mass spectrometry can confirm its presence and help in the identification of transient species formed during reactions. epa.gov

In techniques like Electrospray Ionization (ESI-MS), the molecule can be detected as a protonated species [M+H]⁺ or as an adduct with other ions present in the solution. rsc.org The high sensitivity of mass spectrometry makes it particularly valuable for detecting low-concentration intermediates that are crucial for understanding reaction mechanisms. rsc.orgmdpi.com By coupling mass spectrometry with a separation technique like gas or liquid chromatography, complex reaction mixtures can be analyzed, and individual components, including short-lived intermediates, can be identified based on their mass-to-charge ratio. rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Mixture Separation

Chromatographic methods are essential for separating the components of a reaction mixture, assessing the purity of this compound, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. diva-portal.org It is widely used for the analysis of volatile compounds like this compound and for profiling complex reaction mixtures. semanticscholar.orgmdpi.com

In a typical GC-MS analysis, the components of a sample are separated based on their boiling points and interactions with the stationary phase of the GC column. semanticscholar.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries like NIST. semanticscholar.org GC-MS is particularly useful for monitoring the progress of a reaction by quantifying the disappearance of reactants and the formation of products over time. diva-portal.orgmdpi.com This allows for the creation of reaction profiles, which are essential for optimizing reaction conditions. semanticscholar.org

Table 3: Hypothetical GC-MS Data for a Reaction Involving this compound

| Retention Time (min) | Compound | Key Mass Fragments (m/z) |

| 5.2 | This compound | 159, 115, 103, 75, 47 |

| 8.1 | Ring-opened product | Varies depending on nucleophile |

| 3.5 | Starting material (e.g., an alcohol) | Varies |

Note: The retention times and mass fragments are hypothetical and would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. nih.gov For this compound and its reaction products, reversed-phase HPLC is a common mode of separation. researchgate.net

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. americanpharmaceuticalreview.com A detector, such as a UV-Vis or a refractive index detector, is used to monitor the eluting compounds. nih.gov For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. researchgate.net This allows for the accurate determination of the concentration of this compound and other components in a sample. mdpi.com HPLC is particularly valuable for assessing the purity of the synthesized compound and for monitoring the formation of byproducts in a reaction. americanpharmaceuticalreview.comipb.pt Derivatization techniques can be employed to enhance the detection of epoxides that lack a strong chromophore. researchgate.net

Computational and Theoretical Chemistry Studies of 2 2,2 Diethoxyethyl Oxirane and Its Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation.

Detailed DFT calculations specifically for the ring-opening and other reactions of 2-(2,2-diethoxyethyl)oxirane have not been reported in the reviewed scientific literature. Such studies would be essential to map the potential energy surfaces and identify the transition states and intermediates involved in its chemical transformations.

Activation Strain Model (ASM) and Kohn–Sham Molecular Orbital Analysis of Ring-Opening Processes.

An analysis of the ring-opening processes of this compound using the Activation Strain Model combined with Kohn-Sham molecular orbital analysis has not been found in published research. This type of analysis would be crucial for understanding how the strain of the epoxide ring and the interaction energies with attacking nucleophiles contribute to the activation barriers of its reactions.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations.

While general principles of epoxide ring-opening suggest that the regioselectivity and stereoselectivity are governed by steric and electronic factors, specific computational predictions for this compound are not available. Research in this area would be required to accurately predict the outcomes of its reactions with various nucleophiles under different conditions.

Conformational Analysis and Stereoelectronic Effects

A detailed conformational analysis of this compound, which would be necessary to understand the influence of its three-dimensional structure and stereoelectronic effects on its reactivity, has not been documented in the available literature.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in 2-(2,2-Diethoxyethyl)oxirane Synthesis

The synthesis of epoxides is undergoing a significant shift towards more environmentally benign methods, in line with the principles of green chemistry. mdpi.comnih.gov Traditional epoxidation methods often rely on stoichiometric peroxy acids, which can generate significant waste. Modern research emphasizes the development of catalytic processes that utilize cleaner oxidants and reduce environmental impact.

Key green chemistry principles being applied to epoxide synthesis include:

Use of Safer Oxidants: Hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water. mdpi.com Research focuses on developing catalytic systems that can effectively use H₂O₂ for the epoxidation of the olefin precursor to this compound.

Catalysis over Stoichiometric Reagents: The use of catalysts is central to green chemistry as it minimizes waste. nih.gov For epoxidation, solid acid catalysts, such as ion-exchange resins (e.g., Amberlite IR-120) and zeolites, are being explored to replace traditional homogeneous catalysts, simplifying product purification and enabling catalyst recycling. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonication are being investigated to accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. mdpi.comnih.gov

Benign Solvents: Efforts are being made to replace hazardous chlorinated solvents with more environmentally friendly alternatives like water, supercritical CO₂, or biodegradable solvents. nih.gov

Future research in this area will likely focus on combining these approaches, for instance, by developing a robust, recyclable solid catalyst for the epoxidation of 4,4-diethoxy-1-butene using aqueous hydrogen peroxide under solvent-free conditions or in a green solvent.

Catalytic Innovations for Selective Transformations

The true synthetic utility of this compound lies in the selective transformation of its oxirane ring. The development of novel catalytic systems that can control the regioselectivity and stereoselectivity of the ring-opening reaction is a major research thrust. mt.comacs.org The oxirane ring provides a highly functional group for organic syntheses, and since its ring-opening can proceed via Sₙ1 or Sₙ2 mechanisms, the final product's structure depends on the reaction variables. mt.com

Innovations in this field include:

Lewis Acid Catalysis: Lewis acids are widely used to activate the epoxide ring towards nucleophilic attack. Innovations focus on developing chiral Lewis acids for asymmetric transformations. For related synthons, scandium triflate has been shown to be effective in controlling diastereoselectivity, which suggests its potential applicability to reactions involving this compound. researchgate.netresearchgate.net

Transition-Metal Catalysis: Catalysts based on metals like palladium, nickel, ruthenium, and cobalt are enabling novel cycloaddition and rearrangement reactions of epoxides that are otherwise difficult to achieve. mt.comacs.orgacs.org For example, phosphine-catalyzed cascade reactions of vinyl oxiranes with other partners can construct complex heterocyclic scaffolds in a single step. acs.org

Organocatalysis: Chiral organocatalysts offer a metal-free alternative for enantioselective transformations of epoxides, which is particularly important in pharmaceutical synthesis.

The presence of the diethoxyethyl side chain offers an additional layer of control. The oxygen atoms of the acetal (B89532) can act as a chelating group, directing the catalyst to one face of the molecule and influencing the stereochemical outcome of the reaction.

Table 1: Potential Catalytic Systems for Selective Transformations of this compound

| Catalyst Type | Example Catalyst | Potential Transformation | Selectivity Control |

|---|---|---|---|

| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Regioselective ring-opening with nucleophiles | Chelation control via acetal oxygens |

| Transition Metal | Palladium(0) complexes | Allylic alkylation (after ring-opening) | Ligand-controlled regioselectivity |

| Transition Metal | Nickel(0) complexes | Reductive coupling with alkynes/aldehydes acs.org | High diastereoselectivity |

| Organocatalyst | Chiral Phosphines | Cascade cycloaddition reactions acs.org | Enantioselective catalyst design |

| Enzyme | Epoxide Hydrolases | Asymmetric hydrolysis to diols | High enantioselectivity |

Exploration of Novel Synthetic Applications as a Multipurpose Synthon

This compound is a bifunctional building block, or "synthon," that can be used to introduce a four-carbon unit with two distinct functionalities. sathyabama.ac.injournalspress.com The epoxide can undergo nucleophilic addition, while the acetal can be hydrolyzed to reveal a reactive aldehyde. This dual reactivity makes it a valuable precursor for a wide range of complex molecules.

Recent research highlights its role as a key intermediate:

Natural Product Synthesis: The core structure of this compound is found in precursors to significant natural products. For instance, the related β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane serves as a C5-building block in the synthesis of the cytotoxic macrolide (+)-Neopeltolide. researchgate.netresearchgate.net Similarly, precursors like 2-(2,2-diethoxyethyl)-1-methyl-1-cyclopropanol have been used to synthesize the insect pheromones ipsenol (B191551) and ipsdienol. csic.es

Heterocycle Synthesis: The acid-catalyzed reaction of related (2,2-diethoxyethyl)ureas with C-nucleophiles has been used for the highly regioselective synthesis of novel imidazolidin-2-ones, which are scaffolds found in many biologically active compounds. researchgate.net

Domino Reactions: The compound is an ideal substrate for designing domino or cascade reactions where an initial ring-opening of the epoxide triggers a subsequent reaction at the latent aldehyde group (or vice-versa), rapidly building molecular complexity.

Future applications will likely exploit this bifunctionality more extensively, designing one-pot, multi-step sequences that leverage both the epoxide and the protected aldehyde to efficiently construct complex target molecules.

Integration with Automated Synthesis and High-Throughput Experimentation

Modern chemical research increasingly relies on automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new reactions. chemrxiv.orgacs.org These technologies are particularly well-suited for tackling the challenges associated with the synthesis and application of this compound.

Reaction Optimization: HTE allows chemists to rapidly screen a large number of variables (catalysts, ligands, solvents, bases, temperature) in parallel, using miniaturized reaction formats. researchgate.netdomainex.co.uk This is ideal for identifying the optimal conditions for a green synthesis of the oxirane or for a selective catalytic transformation. For example, an automated platform could perform hundreds of epoxidation reactions to find conditions that maximize yield and selectivity while minimizing catalyst loading. researchgate.netresearchgate.net

Discovery of New Reactions: By systematically reacting this compound with a diverse library of reagents under various catalytic conditions, HTE can facilitate the discovery of entirely new transformations and applications for this synthon. nih.gov

Data-Rich Experimentation: When combined with rapid analytical techniques like UPLC-MS, HTE generates vast datasets that can be analyzed using statistical methods and machine learning to gain deeper insights into reaction mechanisms and predict optimal conditions. domainex.co.uknih.gov

The integration of automated synthesis and HTE represents a paradigm shift, moving from traditional one-at-a-time experiments to a data-driven approach that can unlock the full potential of versatile building blocks like this compound with greater speed and efficiency. acs.org

Table 2: Illustrative High-Throughput Experimentation (HTE) Plate Design for Optimizing a Reaction

| Well | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| A1 | Pd₂(dba)₃ (1) | K₂CO₃ | Toluene | 80 | 45 |

| A2 | Pd₂(dba)₃ (1) | Cs₂CO₃ | Toluene | 80 | 62 |

| A3 | Pd₂(dba)₃ (1) | K₃PO₄ | Toluene | 80 | 55 |

| B1 | Pd₂(dba)₃ (1) | K₂CO₃ | Dioxane | 80 | 51 |

| B2 | Pd₂(dba)₃ (1) | Cs₂CO₃ | Dioxane | 80 | 78 |

| B3 | Pd₂(dba)₃ (1) | K₃PO₄ | Dioxane | 80 | 68 |

| C1 | XPhos-Pd-G3 (1) | K₂CO₃ | Toluene | 100 | 75 |

| C2 | XPhos-Pd-G3 (1) | Cs₂CO₃ | Toluene | 100 | 88 |

| C3 | XPhos-Pd-G3 (1) | K₃PO₄ | Toluene | 100 | 91 |

| D1 | XPhos-Pd-G3 (1) | K₂CO₃ | Dioxane | 100 | 82 |

| D2 | XPhos-Pd-G3 (1) | Cs₂CO₃ | Dioxane | 100 | 95 |

| D3 | XPhos-Pd-G3 (1) | K₃PO₄ | Dioxane | 100 | 93 |

This table is a hypothetical representation of an HTE screen for a palladium-catalyzed reaction involving this compound.

Q & A

Q. How do steric and electronic effects of the diethoxy group impact polymerization kinetics?

- Mechanistic Insight : The bulky substituent slows propagation in ring-opening polymerization (ROP). Monitor via H NMR to track monomer conversion .

- Kinetic Modeling : Apply Mayo-Lewis equations to correlate substituent effects with rate constants (k) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.